4-Carboxylatomethylenebut-2-en-4-olide

Description

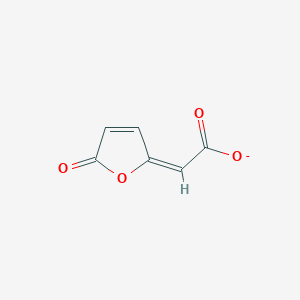

Structure

3D Structure

Properties

Molecular Formula |

C6H3O4- |

|---|---|

Molecular Weight |

139.09 g/mol |

IUPAC Name |

(2E)-2-(5-oxofuran-2-ylidene)acetate |

InChI |

InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/p-1/b4-3+ |

InChI Key |

AYFXPGXAZMFWNH-ONEGZZNKSA-M |

Isomeric SMILES |

C\1=CC(=O)O/C1=C/C(=O)[O-] |

Canonical SMILES |

C1=CC(=O)OC1=CC(=O)[O-] |

Origin of Product |

United States |

Biochemical Transformations and Enzymatic Mechanisms

Role as a Key Substrate in Microbial Degradation Pathways

Microorganisms have evolved sophisticated strategies to degrade aromatic compounds, which are often environmental pollutants. nih.gov A central metabolic route for this purpose is the β-ketoadipate pathway. nih.gov This pathway funnels various aromatic precursors, such as protocatechuic acid and catechol, into common intermediates that can eventually enter the tricarboxylic acid (TCA) cycle. nih.gov

4-Carboxylatomethylenebut-2-en-4-olide is a key intermediate within the β-ketoadipate pathway. nih.gov In bacteria, aromatic compounds are initially converted through a series of reactions into intermediates like 3-carboxy-cis,cis-muconic acid, which is then transformed into a lactone. nih.gov Specifically, in some bacterial pathways, 4-carboxymuconolactone is formed, which is a precursor to this compound. The subsequent hydrolysis of this dienelactone yields maleylacetate (B1240894), which is further metabolized to β-ketoadipate. nih.govnih.gov Ultimately, β-ketoadipate is cleaved into succinyl-CoA and acetyl-CoA, which are fundamental components of central metabolism. nih.gov The efficient processing of this compound is therefore essential for the complete mineralization of a wide range of aromatic substrates by various soil bacteria and fungi. nih.govmdpi.com

Enzymatic Hydrolysis by Dienelactone Hydrolase (DLHase / Carboxymethylenebutenolidase, EC 3.1.1.45)

The primary enzymatic reaction involving this compound is its hydrolysis into maleylacetate. nih.govnih.gov This crucial step is catalyzed by the enzyme dienelactone hydrolase (DLHase), also known as carboxymethylenebutenolidase. nih.govnih.gov

Dienelactone hydrolase (EC 3.1.1.45) is classified as a carboxylic ester hydrolase. nih.govnih.gov Structurally, it belongs to the α/β-hydrolase fold superfamily, a large group of hydrolytic enzymes with a conserved core structure. nih.gov

The enzyme has been extensively studied in various microorganisms. One of the most well-characterized examples comes from the bacterium Pseudomonas knackmussii (previously known as Pseudomonas sp. B13), an organism noted for its ability to degrade haloaromatic compounds. nih.govnih.gov Homologs of this enzyme are found across different biological kingdoms. A thermostable version of DLHase has been identified in the bacterium Hydrogenobacter thermophilus. nih.gov Furthermore, a human homolog, named carboxymethylenebutenolidase (CMBL), has been identified and shown to be involved in the bioactivation of certain prodrugs, highlighting the evolutionary conservation of this enzyme family. nih.govebi.ac.uk

| Enzyme | Classification | EC Number | Known Source Organisms/Homologs |

| Dienelactone Hydrolase (DLHase) / Carboxymethylenebutenolidase | Carboxylic Ester Hydrolase (α/β-hydrolase fold) | 3.1.1.45 | Pseudomonas knackmussii nih.govnih.gov, Hydrogenobacter thermophilus nih.gov, Human (CMBL) nih.govebi.ac.uk |

The catalytic mechanism of dienelactone hydrolase shares similarities with cysteine proteases but also possesses unique features adapted to its specific substrate. nih.gov

Unlike the more common Ser-His-Asp triad (B1167595) found in many hydrolases, DLHase employs a Cys-His-Asp catalytic triad. nih.govscite.ai In the enzyme from Pseudomonas knackmussii, this triad consists of Cysteine-123 (Cys123), Histidine-202 (His202), and Aspartate-171 (Asp171). nih.gov

Cysteine-123 (Cys123): Functions as the primary nucleophile. In the resting state of the enzyme, the cysteine thiol is not activated. nih.gov Upon substrate binding, a conformational change occurs. The substrate's carboxylate group interacts with an arginine residue (Arg206), weakening an ion pair between Arg206 and a glutamic acid residue (Glu36). nih.gov This destabilized Glu36 then deprotonates the Cys123 thiol, generating the highly reactive thiolate anion necessary for nucleophilic attack. nih.gov

Histidine-202 (His202): In the resting state, His202 forms an ion pair with Asp171. nih.gov During catalysis, the resulting imidazolium (B1220033) ion helps to stabilize the thiolate anion of Cys123 after it swings into the active site. nih.gov

Aspartate-171 (Asp171): Its primary role is to orient the histidine residue and maintain the structural integrity of the active site, stabilizing the protonated form of His202. nih.govnih.gov

The hydrolysis reaction catalyzed by DLHase proceeds through a multi-step mechanism involving several key intermediates. nih.gov

Tetrahedral Intermediate: The activated Cys123 thiolate performs a nucleophilic attack on the acyl carbon of the this compound substrate. This forms a transient, high-energy tetrahedral intermediate. nih.gov

Acyl Intermediate: The tetrahedral intermediate collapses. This process leads to the cleavage of the lactone ring and the formation of a covalently bound acyl-enzyme intermediate, where the maleylacetate moiety is ester-linked to the Cys123 residue. nih.gov

Enolate Formation: A key distinction from protease mechanisms is that the histidine of the catalytic triad does not appear to directly protonate the leaving group. nih.gov Instead, as the tetrahedral intermediate collapses, an enolate anion is formed as the leaving group. nih.gov This enolate is a resonance-stabilized carbanion. masterorganicchemistry.com

Deacylation: The enolate anion then abstracts a proton from a water molecule. nih.gov The resulting hydroxide (B78521) ion attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. This intermediate quickly collapses, releasing the final product, maleylacetate, and regenerating the free enzyme for another catalytic cycle. nih.gov

Mechanistic Elucidation of DLHase-Catalyzed Hydrolysis

Proton Transfer and General Base Catalysis in the Enzymatic Cycle

The enzymatic cycle of dienelactone hydrolase (DLH) involves a sophisticated mechanism of proton transfer and general base catalysis, which deviates from the canonical mechanism observed in serine proteases despite sharing a similar catalytic triad architecture. The catalytic triad in DLH is composed of Cysteine-123, Histidine-202, and Aspartic acid-171. nih.govrcsb.org A key feature of the DLH catalytic cycle is the substrate-induced activation of the catalytic cysteine. In the resting state of the enzyme, the Cys-123 thiol is not in a reactive state. nih.gov Upon substrate binding, a conformational change is induced, which brings the carboxylate group of a conserved Glutamic acid (Glu36) into proximity with the Cys-123 thiol. This allows Glu36 to act as a general base, abstracting a proton from the thiol to generate a highly nucleophilic thiolate anion. nih.gov

The catalytic mechanism proceeds through the formation of a tetrahedral intermediate and a covalently bound acyl-enzyme intermediate. nih.gov Unlike typical serine or cysteine proteases, where the catalytic histidine directly protonates the leaving group, in DLH, the protonation of the enolate leaving group occurs after the collapse of the initial tetrahedral intermediate. nih.gov The enolate anion itself is proposed to abstract a proton from a water molecule. This action simultaneously generates the hydroxide ion necessary for the deacylation of the acyl-enzyme intermediate. nih.gov This variation in the proton transfer pathway is a distinguishing characteristic of the dienelactone hydrolase mechanism.

Enzyme Kinetics and Substrate Specificity of DLHase Isoforms

Dienelactone hydrolase (DLHase) isoforms exhibit a range of kinetic parameters and substrate specificities, which reflect their adaptation to different metabolic pathways and organisms. These enzymes have been categorized into different groups based on their preferential hydrolysis of cis- or trans-dienelactone isomers. nih.gov

The turnover number, or kcat, is a crucial kinetic parameter that represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The kcat value provides insight into the catalytic efficiency of an enzyme. For instance, the DLH from Pseudomonas sp. strain B13 exhibits a kcat of 1,800 min⁻¹ for both cis- and trans-dienelactones. nih.gov In contrast, the TfdEI and TfdEII isoforms from Cupriavidus necator JMP134 have significantly lower kcat values of 10.44 min⁻¹ and 39.6 min⁻¹, respectively, for cis-dienelactone (B1242186). nih.gov The catalytic efficiency, represented by the kcat/Km ratio, provides a more comprehensive measure of an enzyme's effectiveness at low substrate concentrations. For example, a mutant DLH developed through directed evolution showed a 5.6-fold increase in its kcat/Km for the hydrolysis of α-naphthyl acetate. rcsb.org

Table 1: Kinetic Parameters of DLHase Isoforms for cis- and trans-Dienelactone

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1s-1) |

|---|---|---|---|---|---|

| TfdEI | Cupriavidus necator JMP134 | cis-Dienelactone | 87 | 10.44 | 0.12 |

| TfdEI | Cupriavidus necator JMP134 | trans-Dienelactone | 84 | - | 0.216 |

| TfdEII | Cupriavidus necator JMP134 | cis-Dienelactone | 305 | 39.6 | 0.13 |

| TfdEII | Cupriavidus necator JMP134 | trans-Dienelactone | 178 | - | 0.094 |

| DLH | Pseudomonas sp. B13 | cis-Dienelactone | 400 | 1800 | - |

| DLH | Pseudomonas sp. B13 | trans-Dienelactone | 400 | 1800 | - |

| DLH | Sulfolobus solfataricus P1 | trans-Dienelactone | - | - | 92.5 (s-1µM-1) |

Data sourced from multiple studies. nih.govplos.orgnih.gov Note: '-' indicates data not available.

Different isoforms of dienelactone hydrolase display distinct preferences for the hydrolysis of cis- or trans-dienelactone isomers. For example, the dienelactone hydrolase from Pseudomonas cepacia shows a clear preference for cis-dienelactone and does not significantly convert the trans-isomer. nih.gov Conversely, a thermostable DLH from the thermoacidophilic archaeon Sulfolobus solfataricus P1 is specific for trans-dienelactone and shows no activity towards the cis-isomer. nih.gov The TfdEI and TfdEII hydrolases from Cupriavidus necator JMP134 can hydrolyze both isomers but are more efficient with cis-dienelactone. nih.govplos.org Specifically, the rate of cis-dienelactone conversion by TfdEI and TfdEII is 4.87-fold and 2.38-fold higher, respectively, than their rates for trans-dienelactone. plos.org These differences in substrate specificity likely reflect the different metabolic contexts in which these enzymes operate.

Structural Biology of Dienelactone Hydrolase

The three-dimensional structure of dienelactone hydrolase provides critical insights into its catalytic mechanism and substrate specificity. DLH is a member of the α/β-hydrolase fold superfamily, characterized by a core of eight β-sheets. nih.gov

A number of crystal structures of dienelactone hydrolase from various organisms and in different states (e.g., wild-type, mutant, inhibitor-bound) have been resolved and are available in the Protein Data Bank (PDB). These structures have been determined at high resolutions, providing detailed atomic-level views of the enzyme.

Table 2: Selected PDB Accession Codes for Dienelactone Hydrolase

| PDB Code | Organism | Resolution (Å) | Description |

|---|---|---|---|

| 1DIN | Pseudomonas knackmussii | 2.8 | Wild-type enzyme. rcsb.org |

| 1ZI8 | Pseudomonas putida | 1.4 | Mutant (E36D, C123S, A134S, S208G, A229V, K234R). rcsb.org |

| 3F67 | Klebsiella pneumoniae | - | Putative dienelactone hydrolase. |

| C123S DLH | - | 2.2 | Mutant with Cys-123 converted to Serine. nih.gov |

| C123A DLH | - | 2.0 | Mutant with Cys-123 converted to Alanine. nih.gov |

The active site of dienelactone hydrolase is located in a cleft and contains the catalytic triad Cys-123, His-202, and Asp-171. nih.govrcsb.org The substrate, dienelactone, is held in the active site primarily through hydrophobic interactions with the lactone ring and through ionic interactions between its carboxylate group and two conserved arginine residues, Arg-81 and Arg-206. nih.gov The binding of the substrate induces a conformational change in the active site, which is crucial for catalysis. nih.govnih.gov This "induced fit" mechanism brings the catalytic residues into their correct orientations for the chemical reaction to proceed. Studies with mutant enzymes have revealed that alterations in the active site can lead to changes in substrate specificity and even the type of reaction catalyzed. For example, replacing the catalytic Cys-123 with a serine in DLH converts the enzyme from a hydrolase to an isomerase. nih.gov The structures of DLH in complex with inhibitors have further illuminated how the enzyme recognizes its substrates and how mutations can alter this recognition. rcsb.org

Functional Characterization of Human Carboxymethylenebutenolidase (CMBL) as a Homolog

Human carboxymethylenebutenolidase (CMBL) is a crucial enzyme in the biotransformation of certain xenobiotics and is recognized as a homolog of dienelactone hydrolase found in bacteria. While its endogenous functions are not fully elucidated, its characterization has been primarily driven by its role in pharmacology.

CMBL has been identified as a cysteine hydrolase. This classification is based on its amino acid sequence and functional studies that have highlighted the importance of a cysteine residue in its active site for catalytic activity. The enzyme is highly expressed in the liver and intestine, positioning it as a key player in the metabolism of orally administered compounds.

A significant function of CMBL is the bioactivation of prodrugs. For instance, it hydrolyzes the ester bond in the antihypertensive drug olmesartan (B1677269) medoxomil, converting it to its pharmacologically active form, olmesartan. wikipedia.orgmedlineplus.govmedlineplus.gov This activation is not limited to olmesartan, as CMBL also acts on other medoxomil ester-containing prodrugs like faropenem (B194159) medoxomil and lenampicillin. medlineplus.gov

The enzymatic activity of CMBL is sensitive to specific inhibitors. It is strongly inhibited by p-chloromercuribenzoate (PCMB), a reagent that reacts with cysteine residues, further supporting its classification as a cysteine hydrolase. wikipedia.org However, it is not significantly affected by inhibitors of other common esterases such as diisopropylfluorophosphate (DFP), phenylmethylsulfonyl fluoride (B91410) (PMSF), eserine, or EDTA. wikipedia.org

| Property | Description |

| Enzyme Classification | Cysteine Hydrolase (EC 3.1.1.45) |

| Human Homolog of | Bacterial Dienelactone Hydrolase |

| Primary Tissue Expression | Liver, Intestine |

| Key Function | Bioactivation of medoxomil-ester prodrugs |

| Inhibition Profile | Strongly inhibited by p-chloromercuribenzoate (PCMB) |

Formation of Downstream Metabolites in Enzymatic Pathways

The enzymatic processing of this compound initiates a cascade leading to metabolites that can be further utilized by the cell.

Generation of 4-Oxohex-2-enedioate (Maleylacetate)

The primary enzymatic reaction involving this compound is its hydrolysis by carboxymethylenebutenolidase. This reaction involves the addition of a water molecule across the lactone (cyclic ester) ring of the substrate. ecmdb.ca The product of this hydrolytic cleavage is 4-oxohex-2-enedioate, more commonly known as maleylacetate. ecmdb.ca This reaction is a critical step in the degradation pathway of certain aromatic compounds, particularly in microorganisms. ecmdb.ca

The systematic name for the enzyme catalyzing this reaction is 4-carboxymethylenebut-2-en-4-olide (B1220532) lactonohydrolase. ecmdb.ca The transformation converts the cyclic ester into a linear dicarboxylic acid with a ketone group.

| Substrate | Enzyme | Product |

| This compound | Carboxymethylenebutenolidase | 4-Oxohex-2-enedioate (Maleylacetate) |

Subsequent Transformations of Maleylacetate

Once formed, maleylacetate is a substrate for further enzymatic conversion, primarily through two known pathways: isomerization and reduction.

The most well-characterized pathway for maleylacetate metabolism involves its isomerization to fumarylacetoacetate. This reaction is catalyzed by the enzyme maleylacetoacetate isomerase (EC 5.2.1.2). wikipedia.orgnih.gov This isomerization is a cis-trans conversion, transforming the cis double bond of maleylacetate into the trans double bond of fumarylacetoacetate. wikipedia.org This step is a crucial part of the degradation pathway of the amino acids phenylalanine and tyrosine. wikipedia.orgnih.gov The resulting fumarylacetoacetate is then cleaved by fumarylacetoacetate hydrolase (EC 3.7.1.2) into fumarate (B1241708) and acetoacetate, both of which are central metabolites that can enter the citric acid cycle and ketogenesis, respectively. medlineplus.govmedlineplus.govwikipedia.org

An alternative pathway for maleylacetate transformation is its reduction to 3-oxoadipate. This reaction is catalyzed by maleylacetate reductase (EC 1.3.1.32). wikipedia.orgnih.govebi.ac.uk This enzyme utilizes NADH or NADPH as a cofactor to reduce the carbon-carbon double bond of maleylacetate. ebi.ac.uk This pathway is particularly important in the bacterial degradation of various aromatic compounds, including chloroaromatics. nih.govpsu.edu

| Metabolite | Enzyme | Product |

| Maleylacetate | Maleylacetoacetate Isomerase | Fumarylacetoacetate |

| Fumarylacetoacetate | Fumarylacetoacetate Hydrolase | Fumarate and Acetoacetate |

| Maleylacetate | Maleylacetate Reductase | 3-Oxoadipate |

Metabolomic Investigations and Biological Context

Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, have been instrumental in identifying novel compounds and elucidating their roles in plant adaptation to environmental challenges.

Detection and Profiling in Plant Systems

Identification in Triticum aestivum L. (Wheat) under Abiotic Stress

Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), have enabled the detection of a wide array of metabolites in plants subjected to various stress conditions. While numerous studies have profiled the metabolic changes in wheat (Triticum aestivum L.) under abiotic stresses like drought, the specific identification of 4-Carboxylatomethylenebut-2-en-4-olide has not been widely reported in publicly accessible research. The compound is cataloged in chemical databases such as ChEBI (Chemical Entities of Biological Interest) and PubChem. ebi.ac.uknih.gov However, its documented presence and quantification within wheat under stress conditions remain a specialized area of research.

Quantitative Changes in Response to Post-Anthesis Drought Stress

Post-anthesis drought, occurring after the flowering stage of wheat, is a critical stressor that significantly impacts grain yield and quality. Metabolomic analyses of wheat have consistently shown that drought stress leads to significant alterations in the levels of various metabolites, including amino acids, sugars, and organic acids. mdpi.comnih.govresearchgate.net These changes are part of the plant's strategy to cope with water deficit.

Hypothesized Biological Roles in Plant Physiology

Based on the known functions of related compounds and the general metabolic responses of plants to stress, several biological roles for this compound in plant physiology can be hypothesized.

Potential Involvement in Plant Stress Adaptation Mechanisms

Plants adapt to abiotic stresses through a complex network of physiological and biochemical changes. The accumulation of certain metabolites is a key component of this adaptation, serving to protect cellular structures and maintain metabolic function. mdpi.comnih.gov Compounds like brassinosteroids, which are also involved in stress responses, have been shown to enhance tolerance to cold, heat, drought, and salt stress. nih.govmdpi.com It is plausible that this compound, as a butenolide, could play a role in these signaling pathways or have direct protective effects.

Contribution to Organic Acid Metabolism in Plants

Organic acids are central to plant metabolism, participating in the tricarboxylic acid (TCA) cycle, carbon fixation, and nutrient assimilation. nih.gov Under drought stress, the levels of several organic acids, such as malic acid and succinic acid, are altered in wheat. nih.govnih.gov As a dicarboxylic acid derivative, this compound is structurally related to key intermediates in organic acid metabolism. Its accumulation or depletion under stress could reflect adjustments in the central carbon and energy pathways of the plant.

Metabolite Biomarkers for Drought Tolerance

The identification of reliable biomarkers for stress tolerance is a major goal in crop breeding. Metabolites that consistently show a strong correlation with stress tolerance can be used to screen for resilient plant varieties. mdpi.comresearchgate.net Several metabolites, including proline, tryptophan, and various organic acids, have been proposed as potential biomarkers for drought tolerance in wheat. researchgate.net If the changes in the concentration of this compound are found to be consistently associated with drought-tolerant wheat genotypes, it could serve as a valuable biomarker for breeding programs.

Methodological Approaches in Plant Metabolomics for This Compound

The detection and analysis of specific compounds like this compound within a complex mixture of plant metabolites require sophisticated analytical techniques. Modern metabolomics workflows combine high-resolution separation and detection methods with advanced statistical analysis to identify and quantify compounds of interest.

Untargeted metabolomics aims to capture a broad and comprehensive profile of all measurable metabolites in a sample. nih.gov This approach is particularly useful for discovery-based research, where the goal is to identify compounds that are altered in response to a specific stimulus, such as environmental stress.

In a notable study on the effects of post-anthesis drought stress in wheat (Triticum aestivum L.), an untargeted metabolomic profiling strategy was employed to analyze the changes in the leaf metabolome. researchgate.netscirp.org Using a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) platform, researchers were able to detect a wide array of metabolites. scirp.org Within this global analysis, this compound was identified as one of the many compounds present in the flag leaves of the wheat plants. researchgate.netscirp.org The study involved collecting samples at multiple time points to track the dynamic changes in metabolite levels, demonstrating the utility of this strategy in capturing time-dependent metabolic responses. researchgate.net The untargeted approach was crucial for the initial detection of this compound and for placing it within the broader context of the plant's metabolic response to drought.

Isotopic Ratio Outlier Analysis (IROA) is a mass spectrometry-based technique that enhances the accuracy and reliability of metabolite identification in untargeted studies. researchgate.net The method involves the use of a stable isotope-labeled internal standard. In the study of drought stress in wheat, an isotopically labeled wheat leaf extract, grown in a ¹³C-labeled carbon dioxide atmosphere, was used as the internal standard. scirp.org This labeled standard is mixed with the experimental samples, allowing for the clear distinction between biologically derived compounds and analytical artifacts. researchgate.netscirp.org

The IROA platform, combined with LC-HRMS, facilitates the accurate determination of molecular formulae for detected compounds. researchgate.net By comparing the mass-to-charge ratio (m/z) of the unlabeled metabolite from the experimental sample with its ¹³C-labeled counterpart from the internal standard, the number of carbon atoms in the molecule can be precisely determined. scirp.org This was a key component of the methodology that enabled the confident identification of the 723 metabolic peaks detected, which included this compound. researchgate.netscirp.org

The large and complex datasets generated by untargeted metabolomics require advanced statistical methods for interpretation. nih.gov Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised multivariate statistical method frequently used in metabolomics to identify variables that contribute most significantly to the separation between different experimental groups. researchgate.net

Data Tables

Table 1: Research Findings for this compound in Wheat

| Parameter | Finding | Source |

| Plant Species | Triticum aestivum L. (Wheat) | researchgate.netscirp.org |

| Tissue Analyzed | Flag Leaf | researchgate.netscirp.org |

| Experimental Condition | Post-anthesis drought stress | researchgate.netscirp.org |

| Detection Method | Untargeted LC-HRMS | researchgate.netscirp.org |

| Identification Strategy | Isotopic Ratio Outlier Analysis (IROA) | researchgate.netscirp.org |

| Data Analysis Method | Partial Least Squares-Discriminant Analysis (PLS-DA) | researchgate.net |

| Compound Status | Detected as part of the leaf metabolome | researchgate.netscirp.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry (MS) Applications in Characterization and Profiling

Mass spectrometry stands as a cornerstone for the analysis of 4-carboxylatomethylenebut-2-en-4-olide, offering unparalleled sensitivity and specificity. Various MS-based approaches are employed to gain comprehensive insights into its chemical nature.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures molecular masses with high precision, which is crucial for identifying molecular structures, especially in complex samples. youtube.com This capability allows for the determination of the elemental composition of a molecule with a high degree of confidence. Unlike low-resolution mass spectrometry (LRMS), which measures mass to the nearest whole number, HRMS can determine the mass of a molecule to several decimal places. libretexts.org This precision is possible because the masses of individual atoms are not integral numbers. libretexts.org For instance, the mass of a ¹²C atom is exactly 12.00000 amu, while a ¹⁶O atom weighs 15.9949 amu, and a ¹H atom has a mass of 1.00783 amu. libretexts.org

This ability to measure exact masses enables HRMS to distinguish between compounds that have the same nominal mass but different elemental formulas. libretexts.org The high resolving power of instruments like Orbitrap and time-of-flight (TOF) mass spectrometers allows for the differentiation of closely related compounds. youtube.comyoutube.com In the context of analyzing complex biological or environmental samples, HRMS, often coupled with liquid chromatography (LC-MS), provides the selectivity needed to eliminate interfering ions and improve quantitative performance. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₄O₄ |

| Theoretical Monoisotopic Mass | 140.01096 u |

| Observed Mass (HRMS) | Hypothetical value, typically within 5 ppm error |

| Mass Accuracy (ppm) | Calculated based on observed mass |

This table presents hypothetical data for illustrative purposes.

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of molecules by analyzing their fragmentation patterns. researchgate.netnih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions, or product ions, are then analyzed to provide structural information. nih.gov This process allows for the detailed characterization of a compound's chemical structure. farmaciajournal.comnih.gov

The fragmentation pathways observed in MS/MS spectra are highly characteristic of the molecule's structure. For this compound, characteristic losses would be expected, such as the neutral loss of CO₂ (44 Da) from the carboxylate group and the loss of CO (28 Da) from the lactone ring. The precise masses of the resulting fragment ions, as determined by HRMS/MS, can further confirm the elemental composition of each fragment, aiding in the complete structural assignment. The reliability of compound identification using MS/MS can be complex, and while a high cosine score (a measure of spectral similarity) suggests a strong match, visual inspection and comparison with verified standards are often preferred for confirmation. nih.gov

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 139.0035 [M-H]⁻ | C₅H₃O₂⁻ | CO₂ (44.00 Da) |

| 139.0035 [M-H]⁻ | C₄H₃O₃⁻ | CO (27.99 Da) |

| 95.0135 [M-H-CO₂]⁻ | C₄H₃O⁻ | CO (27.99 Da) |

This table presents predicted data based on common fragmentation behaviors of similar structures.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS is widely used for the identification, quantification, and characterization of a vast array of compounds in complex mixtures. researchgate.netmdpi.com The liquid chromatography component separates the analytes of interest from the sample matrix, which improves the sensitivity and specificity of the analysis by reducing matrix effects and separating isobaric compounds that cannot be differentiated by the mass spectrometer alone. nih.gov

For the analysis of polar and non-volatile compounds like this compound, reversed-phase liquid chromatography (RPLC) is a commonly employed separation strategy. In RPLC, a non-polar stationary phase is used with a polar mobile phase. By gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase, analytes are eluted based on their hydrophobicity. The separated analytes are then introduced into the mass spectrometer's ion source, where they are ionized before mass analysis. nih.gov The high selectivity of LC-MS/MS makes it a gold standard for many quantitative bioanalytical applications. farmaciajournal.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, but it is typically suited for volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.govresearchgate.net Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more suitable for the analytical method. thermofisher.com

A common derivatization strategy for compounds containing carboxyl and hydroxyl groups is silylation. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This process reduces the polarity of the analyte and increases its volatility. nih.gov The resulting TMS-derivatized this compound can then be readily analyzed by GC-MS, providing characteristic mass spectra that can be used for identification and quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. springernature.com It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the number of different types of protons and their neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. springernature.com

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate directly bonded carbon and hydrogen atoms.

HMBC experiments reveal long-range correlations between carbon and hydrogen atoms (typically over two to three bonds), which is vital for connecting different structural fragments of the molecule. springernature.com

By combining the information from these 1D and 2D NMR experiments, the precise connectivity of all atoms in this compound can be determined.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (C=O, lactone) | - | ~170 | H-5a, H-5b |

| 2 (C=C) | ~7.5 (d) | ~145 | H-3 |

| 3 (C=C) | ~6.2 (d) | ~125 | H-2 |

| 4 (C-O) | ~5.0 (t) | ~80 | H-5a, H-5b |

| 5 (CH₂) | ~3.0 (m) | ~35 | H-4 |

| 6 (C=O, acid) | - | ~175 | H-3 |

This table presents predicted NMR data based on known chemical shift ranges and correlation patterns for similar functional groups and structural motifs.

Application in Establishing the Connectivity and Relative Stereochemistry of Butenolide Derivatives

The definitive structural elucidation of butenolide derivatives, including the establishment of atomic connectivity and relative stereochemistry, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. longdom.org One-dimensional (1D) NMR provides initial insights, but two-dimensional (2D) NMR techniques are crucial for unraveling complex spin systems and spatial relationships within the molecule. weebly.comrsc.org

Correlation Spectroscopy (COSY) is fundamental in identifying proton-proton (¹H-¹H) coupling networks. longdom.org By revealing which protons are scalar-coupled through two or three bonds, COSY spectra allow for the unambiguous assignment of adjacent protons, thereby piecing together the carbon skeleton of the butenolide ring and its substituents. longdom.orgweebly.com

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful 2D NMR experiments that correlate protons with directly attached (HSQC) or more distant (HMBC, typically 2-4 bonds away) carbon atoms. rsc.org The HMBC experiment is particularly vital for connecting different spin systems identified in the COSY spectrum. For instance, correlations from protons on the butenolide ring to carbonyl carbons or carbons in the side chain definitively establish the connectivity of these molecular fragments.

The relative stereochemistry of butenolide derivatives is primarily determined using the Nuclear Overhauser Effect (NOE) , observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) . libretexts.org NOE arises from the through-space dipolar interaction between protons that are in close spatial proximity (typically <5 Å), irrespective of whether they are connected through bonds. libretexts.orgkashanu.ac.ir Observing an NOE correlation between two protons indicates they are on the same face of the molecule, allowing for the assignment of relative configurations at stereocenters. For example, in a substituted butenolide, an NOE between a proton on the lactone ring and a proton on a side-chain substituent can define the relative orientation of that substituent. researchgate.netresearchgate.net

Table 1: Key 2D NMR Techniques for Butenolide Structure Elucidation This is an interactive table. You can sort and filter the data.

| NMR Experiment | Type of Information Provided | Application in Butenolide Analysis |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H scalar coupling (through-bond) | Maps proton-proton connectivity within the butenolide ring and side chains. |

| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C one-bond correlation | Assigns protons to their directly attached carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C long-range correlation (2-4 bonds) | Connects different molecular fragments, such as the lactone ring to its substituents. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H through-space proximity | Determines the relative stereochemistry and conformation by identifying protons close in space. libretexts.org |

Spectroscopic Methods for Chiroptical Properties

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Assigning the absolute configuration (AC) of chiral molecules like butenolide derivatives is a critical, yet challenging, aspect of their structural characterization. benthamdirect.comnih.gov Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful, non-empirical method for this purpose. acs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a spectrum with positive or negative bands known as Cotton effects. nih.gov

The principle behind using ECD for AC assignment involves comparing the experimentally measured ECD spectrum of a compound with the theoretical spectrum calculated for a specific enantiomer. benthamdirect.com This process typically involves several steps:

Conformational Analysis: A thorough search for all low-energy conformers of the molecule is performed using molecular mechanics (MM) and/or density functional theory (DFT) methods. nih.govrsc.org

ECD Calculation: The ECD spectrum for each significant conformer is calculated using time-dependent density functional theory (TDDFT). nih.govrsc.org

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final theoretical ECD spectrum for a given enantiomer. nih.gov

Comparison: The calculated spectrum is then compared with the experimental spectrum. A close match between the experimental spectrum and the spectrum calculated for a specific enantiomer (e.g., the (R)-enantiomer) allows for the confident assignment of that absolute configuration to the natural product. benthamdirect.comnih.gov

This quantum-chemical approach is particularly valuable as it can quantify the contributions of individual chromophores and conformers, making it applicable to complex and conformationally flexible molecules. nih.govunibs.it For butenolides, the lactone chromophore's n → π* transition around 220 nm often provides a key Cotton effect whose sign can be correlated with the stereochemistry. rsc.org

Table 2: Example of ECD Data Application in Absolute Configuration Assignment This is an interactive table. You can sort and filter the data.

| Compound | Chromophore | Experimental ECD (λ, nm; Δε) | Calculated ECD (λ, nm; Δε) | Assigned Configuration | Reference |

|---|---|---|---|---|---|

| Bridged Lactone | Lactone C=O | (+)-CE at ~220 nm | Matches calculation for (1S, 5R) | (1S, 5R) | rsc.org |

| Aspernolide A | Butenolide, Benzene | (+)-CE at 215, (-)-CE at 250 | Matches calculation for (4'S) | (4'S) | rsc.org |

| Agropyrenol | Double bond, C=O | (-)-CE at 249 nm | Matches calculation for (3'S, 4'S) | (3'S, 4'S) | acs.org |

Integration of Analytical Platforms for Comprehensive Metabolome Analysis

Metabolomics aims to provide a comprehensive and quantitative profile of the complete set of small-molecule metabolites in a biological sample. wikipedia.org To analyze complex mixtures containing butenolides and other natural products from organisms, a single analytical technique is often insufficient. dbkgroup.org Therefore, the integration of multiple analytical platforms, most notably Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for a comprehensive analysis. nih.govnih.gov

LC-MS is the cornerstone of many metabolomics studies due to its exceptional sensitivity, high throughput, and broad coverage of metabolites. dbkgroup.orgnih.gov The liquid chromatography step separates the complex mixture into individual components, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). This technique is ideal for detecting and quantifying a wide range of metabolites, even those present at very low concentrations. nih.gov

NMR spectroscopy , while less sensitive than MS, is highly quantitative, reproducible, and non-destructive. nih.govacs.org It provides detailed structural information without the need for chromatographic separation, making it excellent for identifying and quantifying major metabolites in an extract and for elucidating the structures of unknown compounds. nih.govnih.gov

By integrating these platforms, researchers can achieve a more complete picture of the metabolome. mdpi.commdpi.com LC-MS provides a broad overview and detects low-abundance compounds, while NMR confirms the structures of the most abundant metabolites and provides unambiguous identification. nih.gov This hyphenated approach (e.g., LC-NMR-MS) allows for the online separation by LC followed by parallel or sequential analysis by NMR and MS, providing mass, fragmentation, and detailed structural data from a single run. mdpi.com This integrated strategy is crucial for metabolite fingerprinting, identifying biomarkers, and understanding the metabolic pathways within butenolide-producing organisms. libretexts.orgresearchgate.net

Table 3: Comparison of Major Analytical Platforms in Metabolomics This is an interactive table. You can sort and filter the data.

| Technique | Strengths | Limitations | Role in Integrated Analysis |

|---|---|---|---|

| LC-MS | High sensitivity, high throughput, wide metabolite coverage, good for quantification. nih.gov | Destructive, requires ionization, potential for ion suppression. | Global profiling, detection of low-abundance metabolites, initial identification. researchgate.net |

| NMR | Non-destructive, highly reproducible, excellent for structure elucidation, highly quantitative. nih.gov | Lower sensitivity, potential for signal overlap in complex mixtures. acs.org | Unambiguous identification of major metabolites, structural confirmation. |

| Integrated (LC-NMR-MS) | Provides comprehensive mass, structural, and quantitative data from a single analysis. mdpi.com | Technically complex, requires specialized instrumentation. | Definitive identification and characterization of metabolites in complex mixtures. |

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Carboxylatomethylenebut-2-en-4-olide. science.gov These methods provide a detailed picture of the molecule's geometry and electronic landscape.

The electronic structure of this compound is key to its chemical behavior. Quantum chemical calculations can determine a range of reactivity descriptors that predict how the molecule will interact with other chemical species. These descriptors are derived from the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the conjugated system of the butenolide ring and the exocyclic double bond is expected to influence these frontier orbitals significantly.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative, based on typical values for similar organic molecules as specific experimental or calculated values for this compound are not readily available in the searched literature.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Mulliken Charges | Atom-specific | Provides insight into the charge distribution |

Further analysis can yield global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

The stereochemistry of this compound, particularly the cis and trans isomers, is critical to its biological activity. Computational methods can be used to perform a conformational analysis to identify the most stable three-dimensional structures and to calculate the energy differences between stereoisomers. mdpi.com

The cis isomer is the form typically produced in biological pathways. rsc.org Theoretical studies on similar molecules have shown that the cis-trans isomerization can be investigated using DFT calculations to determine the transition state and the energy barrier for this conversion. researchgate.netrsc.orgrsc.org The relative stability of the isomers is influenced by steric and electronic factors within the molecule. For dienelactones, the cis isomer is often found to be the more stable form under certain conditions.

Table 2: Theoretical Energetics of cis-trans Isomerization of Dienelactones (Note: This data is generalized from studies on related compounds.)

| Parameter | Illustrative Value | Description |

| Relative Energy of cis Isomer | 0.0 kcal/mol | Reference energy |

| Relative Energy of trans Isomer | 1.5 - 3.0 kcal/mol | Higher energy indicates lower stability |

| Isomerization Energy Barrier (cis to trans) | 15 - 20 kcal/mol | Energy required for isomerization |

Molecular Dynamics and Docking Simulations (if relevant to enzyme-substrate interactions)

Molecular dynamics (MD) and docking simulations are invaluable tools for studying the interaction of this compound with enzymes, such as dienelactone hydrolase. nih.gov This enzyme is known to catalyze the hydrolysis of the lactone ring. nih.gov

Molecular docking predicts the preferred binding orientation of the substrate within the enzyme's active site. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov MD simulations then provide a dynamic view of this complex, showing how the protein and ligand move over time. This can help to understand the conformational changes that may be necessary for the catalytic reaction to occur.

Computational Modeling of Reaction Mechanisms (e.g., enzymatic hydrolysis, butenolide synthesis)

Computational modeling, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can elucidate the step-by-step mechanism of enzymatic reactions involving this compound. nih.gov In a QM/MM simulation, the reacting parts of the system (the substrate and the key active site residues) are treated with high-level quantum mechanics, while the rest of the protein is described by more computationally efficient molecular mechanics.

For the hydrolysis of this compound by dienelactone hydrolase, QM/MM studies can model the nucleophilic attack on the carbonyl carbon of the lactone, the formation of a tetrahedral intermediate, and the subsequent ring-opening. These calculations can determine the activation energies for each step of the reaction, providing a theoretical basis for the observed reaction rates.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure.

Calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. science.gov For this compound, the transformation into its hydrolysis product, maleylacetate (B1240894), has been monitored using ¹H NMR, showing distinct changes in the spectra that align with the structural changes. psu.eduresearchgate.net

Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an Infrared (IR) spectrum and the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Note: Predicted data is based on computational models and should be validated by experimental results.)

| Spectrum | Predicted Feature | Interpretation |

| ¹H NMR | Signals for olefinic and methine protons | Confirms the carbon skeleton and double bond positions |

| ¹³C NMR | Signals for carbonyl, olefinic, and carboxyl carbons | Provides a map of the carbon framework |

| IR | Strong absorption band around 1750-1780 cm⁻¹ | Characteristic of the γ-lactone carbonyl stretch |

| UV-Vis | Absorption maximum in the UV region | Arises from π → π* transitions in the conjugated system |

Future Research Directions and Unexplored Avenues

Identification of Novel Biosynthetic Pathways and Natural Sources of 4-Carboxylatomethylenebut-2-en-4-olide

Currently, there is a significant gap in the literature regarding the natural sources and biosynthetic pathways of this compound. While butenolides are known to be produced by a variety of organisms, including bacteria and fungi, the specific pathways leading to this carboxylated variant are unknown. nih.govnih.gov Future research should focus on:

Screening of Natural Sources: A systematic screening of extracts from diverse microbial and plant sources could lead to the identification of natural producers of this compound. This would provide the foundational biological material for elucidating its biosynthetic route.

Genomic and Transcriptomic Analysis: In organisms found to produce the compound, genomic and transcriptomic analyses could identify the gene clusters responsible for its biosynthesis. nih.gov This approach has been successful in identifying the biosynthetic gene clusters for other butenolides, such as the styrolides in Pseudomonas. nih.govnih.gov

Isotopic Labeling Studies: The use of isotopically labeled precursors in cultivating identified producer organisms would be crucial in tracing the metabolic building blocks that contribute to the formation of the this compound scaffold.

Development of Targeted Chemical Synthesis Routes for this compound and Its Analogs

The availability of pure this compound is essential for detailed biological and analytical studies. While numerous methods exist for the synthesis of substituted butenolides, a dedicated and efficient synthesis for this specific carboxylated structure has not been reported. organic-chemistry.orgcapes.gov.bracs.orgrsc.org Future research in this area should include:

Novel Synthetic Strategies: The development of a stereoselective and high-yielding synthesis of this compound is a primary objective. This could involve the adaptation of existing butenolide synthesis methods, such as those utilizing cyclopropenones or intramolecular cyclizations. acs.org A continuous flow protocol could also be explored for scalable and efficient production. rsc.org

Analog Synthesis: Once a reliable synthetic route is established, the synthesis of a library of analogs with modifications to the butenolide ring and the carboxyl group would be invaluable. These analogs would be instrumental in structure-activity relationship studies to probe biological targets. The synthesis of analogs of other butenolides has been shown to be a powerful tool for inhibiting enzymes like IspH. academie-sciences.fr

Deeper Elucidation of Biological Functions in Eukaryotic Systems (beyond stress response)

The biological roles of butenolides are diverse, but the specific functions of this compound in eukaryotic systems remain largely unexplored. While butenolides have been implicated in stress responses, a broader investigation into other potential roles is warranted. Eukaryotic cells possess a complex array of organelles, each with specialized functions that could be influenced by small molecules. opentextbc.canih.gov Future research should aim to:

Unbiased Phenotypic Screening: High-throughput screening of this compound and its synthetic analogs against a panel of eukaryotic cell lines could reveal unexpected biological activities.

Target Identification: Once a biological effect is observed, identifying the molecular targets of this compound will be crucial. This can be achieved through techniques such as affinity chromatography-mass spectrometry and genetic interaction mapping. The identification of butenolide heterodimers as antagonists of the cGAS/STING pathway highlights the potential for discovering novel biological activities. nsf.gov

Exploration of Diverse Cellular Processes: Investigations should extend beyond stress responses to include processes such as cell cycle regulation, differentiation, intercellular signaling, and metabolism. Lysosomes, for instance, are involved in the breakdown of various macromolecules and could be a potential site of action. opentextbc.ca

Advancements in Bioanalytical Methodologies for Low-Abundance Detection

Detecting and quantifying low-abundance metabolites like this compound within complex biological matrices presents a significant analytical challenge. uconn.edu The development of highly sensitive and specific analytical methods is a prerequisite for understanding its biological distribution and dynamics. sysrevpharm.org Future research should focus on:

High-Sensitivity Mass Spectrometry: The use of advanced mass spectrometry platforms, such as triple quadrupole or high-resolution time-of-flight (TOF) instruments coupled with ultra-high-performance liquid chromatography (UHPLC), can provide the necessary sensitivity and selectivity for detection. uconn.eduhovione.com

Novel Sample Preparation Techniques: Developing efficient extraction and enrichment techniques tailored to this compound will be critical for its detection in biological samples.

Chemical Derivatization: Derivatization strategies to enhance the ionization efficiency and chromatographic retention of the molecule could be explored to improve detection limits in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. A predicted GC-MS spectrum for the non-derivatized compound is available, but experimental validation is needed.

Systems-Level Integration of Multi-Omics Data for Comprehensive Understanding of Its Biological Role

A holistic understanding of the biological role of this compound can be achieved by integrating data from multiple "omics" platforms. nih.govmdpi.comrsc.org This systems biology approach can reveal complex interactions and regulatory networks that would be missed by studying individual components in isolation. researchgate.netnih.gov Future research in this domain should involve:

Integrated Multi-Omics Studies: Perturbing eukaryotic systems with this compound and subsequently analyzing the transcriptome, proteome, and metabolome can provide a comprehensive view of its effects. This approach has been used to study the effects of other compounds on cellular metabolism. nih.gov

Computational Modeling: The vast datasets generated from multi-omics experiments will require sophisticated bioinformatics tools and computational modeling to identify key pathways and networks affected by the compound. rsc.org

Pathway and Network Analysis: By mapping the changes in gene expression, protein levels, and metabolite concentrations onto known biological pathways and networks, researchers can generate hypotheses about the mechanism of action of this compound. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 4-Carboxylatomethylenebut-2-en-4-olide in plant metabolomic studies?

- Methodological Answer : Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard for detecting this compound in complex biological matrices. Key parameters include:

- Column : Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm).

- Ionization Mode : Negative electrospray ionization (ESI-).

- Mass Accuracy : ≤ 5 ppm for precise identification .

- Calibration with synthetic standards is critical due to potential matrix effects.

Q. How can researchers assay the enzymatic activity of carboxymethylenebutenolidase (EC 3.1.1.45) using this compound as a substrate?

- Methodological Answer :

- Enzyme Source : Purified recombinant enzyme or cell lysates from organisms expressing carboxymethylenebutenolidase.

- Reaction Setup : Substrate (0.1–1 mM) in pH 7.4 buffer (e.g., Tris-HCl), incubated at 25–37°C.

- Detection : Monitor product formation (4-oxohex-2-enedioate) via UV-Vis spectroscopy at 260 nm (ε ≈ 12,400 M⁻¹cm⁻¹) or HPLC with a diode-array detector .

- Controls : Include heat-inactivated enzyme and substrate-only blanks.

Advanced Research Questions

Q. How can pH-dependent stability studies be designed to investigate the equilibrium between this compound and its conjugate acid (4-carboxymethylenebut-2-en-4-olide)?

- Methodological Answer :

- Buffer Systems : Prepare solutions across pH 2–10 (e.g., citrate-phosphate-borate buffers).

- Kinetic Monitoring : Use NMR (¹H or ¹³C) to track structural changes or LC-MS to quantify species distribution.

- pKa Determination : Titration experiments coupled with spectrophotometric/conductometric methods .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of lactone ring opening/closing using equilibrium constants.

Q. What experimental strategies resolve contradictions in quantifying this compound across biological matrices (e.g., plant vs microbial systems)?

- Methodological Answer :

- Matrix-Specific Calibration : Develop separate calibration curves for each matrix (e.g., wheat vs bacterial lysates).

- Isotope-Labeled Internal Standards : Use deuterated analogs (e.g., D₃-4-Carboxylatomethylenebut-2-en-4-olide) to correct for ion suppression/enhancement in LC-HRMS .

- Cross-Validation : Compare results from orthogonal techniques (e.g., enzymatic assays vs NMR quantification).

Q. How can researchers design experiments to elucidate the role of this compound in plant stress responses?

- Methodological Answer :

- Stress Induction : Expose wheat (Triticum aestivum L.) to abiotic stressors (e.g., drought, salinity) or pathogens.

- Time-Course Sampling : Collect tissues at 0, 6, 24, and 48 hours post-stress.

- Correlative Analysis : Pair metabolomic data (compound levels) with transcriptomic/proteomic datasets to identify linked pathways .

- Knockout Models : Use CRISPR/Cas9 to silence biosynthetic enzymes and observe phenotypic changes.

Data Contradiction and Validation

Q. What statistical approaches are recommended when conflicting data arise regarding the enzymatic kinetics of carboxymethylenebutenolidase?

- Methodological Answer :

- Error Source Analysis : Check for substrate purity (HPLC-grade), enzyme activity (via SDS-PAGE), and buffer composition.

- Global Fitting : Use nonlinear regression (e.g., Michaelis-Menten with Hill coefficient) in tools like GraphPad Prism.

- Replicate Design : Perform triplicate experiments across independent enzyme preparations .

- Peer Review : Publish raw datasets and methodology for transparency .

Synthesis and Characterization

Q. What synthetic routes are validated for producing high-purity this compound for in vitro studies?

- Methodological Answer :

- Route 1 : Lactonization of 4-oxohex-2-enedioic acid under acidic conditions (e.g., HCl, 60°C).

- Route 2 : Enzymatic synthesis using recombinant carboxymethylenebutenolidase in reverse reactions (pH 5.0, 30°C).

- Purity Assessment : ≥98% via HPLC (C18 column, 210 nm detection) and ¹H NMR (D₂O, δ 5.8 ppm for olefinic protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.